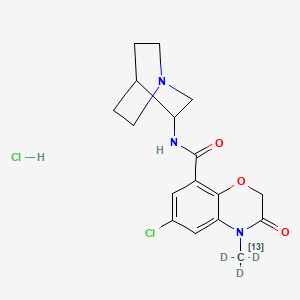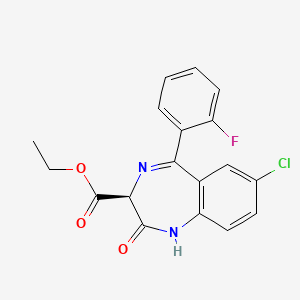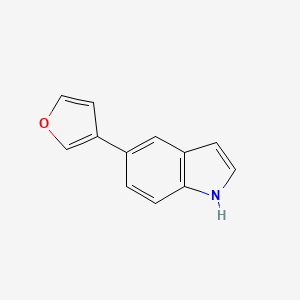
Éster Metílico de Deciclopentil Zafirlukast
Descripción general
Descripción
Decyclopentyl Zafirlukast Methyl Ester is a compound with the molecular formula C27H27N3O6S and a molecular weight of 521.59 . It is categorized as an impurity standard . The chemical name for this compound is N-[3-[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Decyclopentyl Zafirlukast Methyl Ester is represented by the SMILES notation: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC .
Physical And Chemical Properties Analysis
Decyclopentyl Zafirlukast Methyl Ester has a molecular weight of 521.6 g/mol. It has a XLogP3-AA value of 4.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Investigación Antibiótica
El Éster Metílico de Deciclopentil Zafirlukast se ha utilizado en la investigación de antibióticos . La estructura compleja y las propiedades únicas del compuesto lo convierten en una herramienta valiosa en el desarrollo y las pruebas de nuevos antibióticos.
Estudios de Apoptosis
El compuesto también se ha utilizado en estudios de apoptosis . La apoptosis, o muerte celular programada, es un proceso crucial en muchos sistemas biológicos, y comprender cómo los compuestos como el this compound interactúan con este proceso puede proporcionar información valiosa.
Investigación de CXCR
El this compound se ha utilizado en la investigación relacionada con CXCR, un grupo de receptores acoplados a proteína G . Estos receptores juegan un papel clave en la respuesta inmune, y estudiarlos puede ayudar a mejorar nuestra comprensión de la función del sistema inmune.
Investigación de ERK
El compuesto se ha utilizado en la investigación de ERK . ERK, o cinasas reguladas por señales extracelulares, son proteínas involucradas en la regulación de procesos celulares como el crecimiento y la diferenciación. Estudiar los efectos del this compound en estas proteínas puede proporcionar información valiosa.
Investigación del Receptor de Estrógeno/ERR
El this compound se ha utilizado en la investigación relacionada con el receptor de estrógeno/ERR . Este receptor es un actor clave en muchos procesos biológicos, incluida la regulación del ciclo menstrual y el desarrollo de las características sexuales secundarias.
Investigación Fúngica
El compuesto se ha utilizado en la investigación de hongos . Se ha demostrado que tiene propiedades antifúngicas, lo que lo convierte en una herramienta valiosa en el desarrollo de nuevos tratamientos antifúngicos.
Investigación de GHSR
El this compound se ha utilizado en la investigación de GHSR . GHSR, o receptor de la hormona liberadora de la hormona del crecimiento, juega un papel crucial en la regulación de la liberación de la hormona del crecimiento en el cuerpo.
Investigación de HCV
El compuesto se ha utilizado en la investigación de HCV (virus de la hepatitis C) . Comprender cómo el this compound interactúa con el virus puede proporcionar información valiosa sobre posibles tratamientos para la hepatitis C.
Mecanismo De Acción
Target of Action
Decyclopentyl Zafirlukast Methyl Ester is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLT1) . These receptors play a crucial role in mediating the effects of leukotrienes, which are lipid signaling molecules involved in the inflammatory response .
Mode of Action
This compound acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis . By blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors, it reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The compound’s action affects the leukotriene pathway, specifically the interaction between leukotrienes and their receptors. Leukotrienes are produced in the body during an inflammatory response and can cause bronchoconstriction and other inflammatory symptoms. By blocking these effects, Decyclopentyl Zafirlukast Methyl Ester can alleviate symptoms of conditions like asthma .
Pharmacokinetics
Its parent compound, zafirlukast, is known to be extensively metabolized in the liver by the cyp2c9 enzyme . It is mainly excreted as hydroxylated metabolites via the feces . The bioavailability of Zafirlukast is unknown .
Result of Action
The molecular and cellular effects of Decyclopentyl Zafirlukast Methyl Ester’s action include reduced constriction of the airways, decreased mucus build-up in the lungs, and lessened inflammation of the breathing passages . This leads to alleviation of symptoms in conditions like asthma.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Decyclopentyl Zafirlukast Methyl Ester. For instance, the compound’s action can be affected by the presence of other substances that are metabolized by the same liver enzyme, CYP2C9 . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Análisis Bioquímico
Biochemical Properties
It is known that Zafirlukast, the parent compound, acts as a leukotriene receptor antagonist, blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors . This suggests that Decyclopentyl Zafirlukast Methyl Ester may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Zafirlukast has been shown to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells . This suggests that Decyclopentyl Zafirlukast Methyl Ester may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Zafirlukast is known to be a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis . This suggests that Decyclopentyl Zafirlukast Methyl Ester may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Zafirlukast is known to be involved in the leukotriene pathway , suggesting that Decyclopentyl Zafirlukast Methyl Ester may be involved in similar pathways.
Propiedades
IUPAC Name |
methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMDHMOLIPBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655289 | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159195-67-1 | |
| Record name | Zafirlukast decyclopentyl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST DECYCLOPENTYL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J3C7QAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)


![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)




